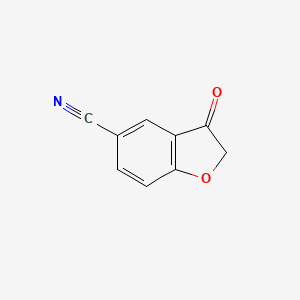

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile

Description

Properties

IUPAC Name |

3-oxo-1-benzofuran-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZPUJQGNXXSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxo 2,3 Dihydrobenzofuran 5 Carbonitrile and Its Analogs

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. scitepress.orgamazonaws.com This process works backward from the product and each disconnection must correspond to a known and reliable chemical reaction. amazonaws.comresearchgate.net

For 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, the primary retrosynthetic disconnections focus on the formation of the heterocyclic ring. A logical approach involves two key bond cleavages:

C(aryl)-O Bond Disconnection: Breaking the ether linkage of the dihydrofuranone ring leads to a substituted phenolic precursor. This disconnection corresponds to an intramolecular cyclization, a common strategy for forming heterocyclic rings. The precursor would be a benzene (B151609) ring substituted with a hydroxyl group and a side chain capable of forming the five-membered ring, such as a 2-hydroxyphenylacetic acid derivative.

C-C Bond Disconnection: An alternative disconnection breaks a carbon-carbon bond within the dihydrofuranone ring. This approach might involve strategies like a [4+1] annulation, where a four-atom component (derived from a phenol) combines with a one-atom component. nih.gov

Based on this analysis, the key precursors for synthesizing the 3-oxo-2,3-dihydrobenzofuran core are typically substituted phenols. For the specific target molecule, a plausible precursor would be a derivative of 4-cyanophenol. The two-carbon unit required to complete the five-membered ring could be introduced via several reagents, such as α-haloacetyl compounds or their synthetic equivalents, which can react with the phenolic hydroxyl group followed by intramolecular cyclization. For example, a reaction starting with 4-hydroxybenzonitrile (B152051) and a suitable two-carbon electrophile would be a direct route.

Common precursors for related dihydrobenzofuranone structures include:

o-Hydroxyacetophenones: These can be acylated and then undergo intramolecular cyclization. jocpr.com

Salicylaldehydes: These are versatile starting materials that can be converted into the target structure through various multi-step sequences. jocpr.com

2-Allylphenols: These can undergo oxidative cyclization to form the 2,3-dihydrobenzofuran (B1216630) ring. mdpi.com

2-Methoxyphenylacetonitriles: Hydrolysis and cyclization of these compounds can yield dihydrobenzofuran-2-ones. arkat-usa.org

Classical Synthetic Routes and Historical Evolution of Approaches

Historically, the synthesis of benzofuran (B130515) and its derivatives relied on robust reactions that often required harsh conditions, such as high temperatures and strong acids or bases. The Perkin synthesis, one of the earliest methods, produced benzofuran from coumarin. jocpr.com For dihydrobenzofuranone systems, classical syntheses typically involved intramolecular condensation and cyclization reactions.

Key historical methods include:

Acid-catalyzed Cyclization: The treatment of 2-methoxyphenylacetonitriles with strong acids like hydrobromic acid leads to simultaneous demethylation and cyclization to form 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

Condensation of Phenols: Phenols can be condensed with α-oxo-carboxylic acids or acrylic esters under acidic conditions to construct the dihydrobenzofuranone core. arkat-usa.org

Rearrangement Reactions: Lewis acid-promoted rearrangements of intermediates like 2-(benzotriazolyl)-2,3-dihydrobenzofuran-3-ols have been used to synthesize 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org

The evolution of these approaches has been driven by the need for greater efficiency, higher yields, and milder reaction conditions. Early methods often suffered from low yields and limited substrate scope. Over time, developments led to more controlled reactions, paving the way for the modern catalytic approaches that now dominate the field.

Catalytic Approaches in Dihydrobenzofuranone Synthesis

The advent of catalysis has revolutionized the synthesis of heterocyclic compounds, including dihydrobenzofuranones. Catalytic methods offer significant advantages over classical routes, including higher efficiency, greater selectivity, milder reaction conditions, and improved atom economy. researchgate.netnih.gov

Transition metals, particularly palladium, have been extensively used to catalyze the formation of the dihydrobenzofuran ring system. dntb.gov.uaelsevier.com These methods often rely on powerful reactions such as C-H activation, cross-coupling, and intramolecular cyclization. rsc.orgresearchgate.net

Palladium-catalyzed reactions for dihydrobenzofuran synthesis include:

Intramolecular C-H Activation/C-O Cyclization: Phenols can be coupled with aryl partners, followed by a Pd-catalyzed intramolecular reaction that activates a C-H bond to form the C-O bond of the furan (B31954) ring. researchgate.net

Cyclization of o-Iodophenols: The reaction of o-iodophenols with various partners, followed by Pd-catalyzed cyclization, is an efficient route to the benzofuran core. organic-chemistry.org

Tandem Reactions: Palladium can catalyze tandem reactions, such as the coupling of 2-hydroxystyrenes with iodobenzenes, which proceeds via C-H activation and oxidation to yield benzofurans. rsc.org

Besides palladium, other transition metals such as copper (Cu), rhodium (Rh), and ruthenium (Ru) are also effective catalysts for constructing the dihydrobenzofuran nucleus. nih.govresearchgate.netnih.govacs.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Intramolecular C-H Activation/C-O Cyclization | Phenols, Aryl halides | High efficiency, good functional group tolerance | researchgate.net |

| Copper (Cu) | Intramolecular Dehydrogenative Coupling | Substituted Phenols | Cost-effective, versatile | nih.govacs.org |

| Rhodium (Rh) | Stereoselective C-H Insertion | Aryldiazoacetates | Excellent stereoselectivity, access to chiral products | researchgate.net |

| Ruthenium (Ru) | Photochemical Cyclization | Phenols | Mild conditions, use of light energy | nih.gov |

Organocatalysis employs small, metal-free organic molecules to catalyze chemical transformations. researchgate.net This approach has emerged as a powerful tool in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity. researchgate.net For dihydrobenzofuran synthesis, organocatalysts can facilitate cascade reactions that efficiently build the heterocyclic core.

Notable organocatalytic strategies include:

Brønsted Acid Catalysis: Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can catalyze [4+1] annulation reactions between p-quinone methides and α-aryl diazoacetates to form 2,3-dihydrobenzofurans with a quaternary carbon center. nih.gov

Chiral Phosphoric Acid Catalysis: These catalysts can mediate asymmetric [3+2] cycloaddition reactions, providing a route to enantiomerically enriched heterocyclic products. researchgate.net

Thiourea (B124793) Catalysis: Chiral thiourea derivatives are effective catalysts for cascade reactions, such as a Michael addition followed by an oxa-substitution, to produce trans-2,3-dihydrobenzofurans with high stereoselectivity. researchgate.net

| Organocatalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Brønsted Acids (e.g., TfOH) | [4+1] Annulation | Metal-free, forms quaternary centers | nih.gov |

| Chiral Thioureas | Asymmetric Cascade (Michael/Oxa-substitution) | High enantioselectivity, mild conditions | researchgate.net |

| Chiral Phosphoric Acids | Asymmetric [3+2] Cycloaddition | Control of stereochemistry, access to chiral scaffolds | researchgate.net |

Biocatalysis utilizes enzymes to perform chemical transformations, offering unparalleled selectivity under extremely mild conditions. semanticscholar.org Nature performs millions of reactions using enzymes in water at ambient temperatures, providing a model for sustainable chemistry. youtube.com In the synthesis of dihydrobenzofuranones, enzymes are primarily used for kinetic resolution to obtain optically pure compounds.

An important application is the use of lipases for the enantioselective hydrolysis of racemic esters. For instance, a racemic acetate (B1210297) derivative of a dihydrobenzofuranone can be treated with a lipase. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomerically pure acetate and the hydrolyzed enantiomerically pure alcohol. semanticscholar.org This method is crucial because the pharmacological activity of chiral molecules often resides in a single enantiomer. semanticscholar.org

Green Chemistry Principles in Synthetic Design and Optimization

Green chemistry is a framework that guides the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances. researchgate.netgreenchemistry-toolkit.org Many of the modern synthetic methodologies for dihydrobenzofuranones align with these principles.

Key green chemistry principles applied in these syntheses include:

Waste Prevention: Catalytic methods (transition metal, organo-, and bio-catalysis) are inherently greener than stoichiometric reactions as they generate significantly less waste. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Catalytic cyclization and addition reactions often exhibit high atom economy.

Use of Catalysis: As detailed in section 2.3, the use of catalysts is a cornerstone of green chemistry, enabling reactions with high efficiency and selectivity while minimizing waste. researchgate.net

Design for Energy Efficiency: Many modern methods operate at ambient temperature and pressure, reducing energy consumption. researchgate.net Biocatalytic and photocatalytic reactions are prime examples. mdpi.comsemanticscholar.org

Safer Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. skpharmteco.com

Use of Renewable Feedstocks: While not always directly applied to the synthesis of this specific molecule, the principle encourages the use of starting materials derived from renewable sources like biomass instead of petroleum. greenchemistry-toolkit.org

| Synthetic Strategy | Relevant Green Chemistry Principle(s) | Example/Benefit | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Catalysis, Atom Economy, Waste Prevention | Pd-catalyzed C-H activation avoids pre-functionalized substrates, improving atom economy. | researchgate.net |

| Organocatalysis | Catalysis, Less Hazardous Synthesis | Avoids the use of potentially toxic heavy metals. | nih.govresearchgate.net |

| Biocatalysis | Catalysis, Safer Solvents, Energy Efficiency | Lipase-catalyzed reactions run in aqueous media at room temperature. | semanticscholar.org |

| Photocatalysis | Energy Efficiency, Less Hazardous Synthesis | Visible light-mediated synthesis operates under mild conditions without strong oxidants. | mdpi.com |

Atom Economy Maximization in Reaction Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwordpress.com The goal is to design synthetic routes that minimize waste at the molecular level. wordpress.com In an ideal process, all atoms from the starting materials are transferred to the product, resulting in 100% atom economy. primescholars.com This concept pushes chemists to move beyond simply maximizing reaction yield and to design syntheses that are inherently less wasteful. skpharmteco.com

In the context of synthesizing the 2,3-dihydrobenzofuran scaffold, maximizing atom economy is achieved by prioritizing reaction types such as cycloadditions and catalytic reactions where most, if not all, reactant atoms are integrated into the product. nih.gov For instance, formal [4+1] and [3+2] annulation reactions are powerful strategies for constructing the five-membered dihydrobenzofuran ring. organic-chemistry.org These methods are inherently atom-economical as they involve the direct combination of two or more molecules to form the cyclic product with few or no byproducts. nih.gov For example, a phosphorus(III)-mediated formal [4+1]-cycloaddition of o-quinone methides with 1,2-dicarbonyls directly assembles the dihydrobenzofuran core, showcasing a highly efficient use of atomic matter. organic-chemistry.org

Solvent Selection and Solvent-Free Reaction Protocols

Furthermore, the development of solvent-free reaction protocols represents a significant advance in sustainable synthesis. Grinding protocols, where reactions are carried out between solid reactants in the absence of any solvent, have been successfully applied to the synthesis of dihydrobenzofuran spirooxindole scaffolds. nih.gov This base-induced, solvent-free [4+1] cyclization between α-chlorooxindoles and salicylaldehyde (B1680747) proceeds in good to excellent yields and high diastereoselectivity. nih.gov Similarly, an eco-friendly, solvent-free approach was developed for synthesizing chalcogenyl-based dihydrobenzofuran derivatives, further highlighting the viability of eliminating solvents from these synthetic processes. nih.gov

Energy Efficiency Considerations in Synthetic Transformations

Reducing energy consumption is another key aspect of green chemistry, often achieved by lowering reaction temperatures, shortening reaction times, or utilizing alternative energy sources. In the synthesis of 2,3-dihydrobenzofuran derivatives, several energy-efficient strategies have been reported.

One notable approach is the use of visible light to mediate reactions under mild conditions. A sustainable method for the intramolecular oxychalcogen cyclization of 2-allylphenol (B1664045) derivatives was developed using visible light, which avoids the need for photocatalysts and harsh conditions. mdpi.com This technique is not only more energy-efficient but also scalable, demonstrating its practical utility. mdpi.com

Optimization of reaction parameters also contributes significantly to energy efficiency. In the synthesis of dihydrobenzofuran neolignans, optimization of the oxidant and solvent system allowed the reaction time to be drastically reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. scielo.brchemrxiv.org In other studies, the replacement of conventional heating with ultrasonic irradiation has been explored as a means to potentially improve reaction efficiency, although in the specific case of an oxyselenocyclization reaction, it did not lead to an increased yield under the tested conditions. researchgate.net

Stereoselective Synthesis Methodologies

The 2,3-dihydrobenzofuran core contains two prochiral centers, making the stereoselective synthesis of specific isomers a significant challenge and an area of intense research. cnr.it Numerous methodologies employing transition metal catalysis and organocatalysis have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Transition metal-catalyzed approaches are particularly prevalent. For instance, a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes affords chiral 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Similarly, Wu et al. disclosed a palladium-catalyzed enantioselective synthesis of 2,3-dihydrobenzofuran derivatives via Heck/Cacchi reactions, achieving excellent yields (84–97%) and exceptional enantiomeric excess (84–97% ee). nih.gov Other metals, including Iridium, Copper, and Nickel, have also been successfully employed in catalytic systems to produce chiral dihydrobenzofuran-3-ols and other substituted analogs. nih.gov

Biocatalysis offers a powerful alternative for highly stereoselective transformations. A strategy using engineered myoglobin-based biocatalysts was developed for the cyclopropanation of benzofurans. rochester.edu This method produces stereochemically rich 2,3-dihydrobenzofurans with exceptionally high purity (>99.9% de and ee) and in high yields, demonstrating the precision of enzymatic catalysis. rochester.edu Organocatalysis has also been employed; for example, an asymmetric phosphoric acid catalyst was used for the stereoselective [3+2] annulation of quinone monoimines with 3-hydroxymaleimides, yielding dihydrobenzofurans with up to 99% enantiomeric excess. nih.gov

Reaction Condition Optimization for Enhanced Yield and Selectivity

Systematic optimization of reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of side products. This process typically involves the careful adjustment of parameters such as catalyst, oxidant, solvent, temperature, and reaction time.

In the synthesis of dihydrobenzofuran neolignans via silver(I)-promoted oxidative coupling, a comprehensive optimization study was conducted. scielo.br It was found that silver(I) oxide was the most efficient oxidant among several silver(I) reagents tested. The amount of the oxidant was also critical; using 0.5 equivalents provided the best balance between conversion of the starting material and selectivity for the desired product. scielo.brchemrxiv.org

The table below illustrates the effect of varying the oxidant on the conversion and selectivity of the reaction.

| Oxidant (0.5 equiv.) | Substrate | Conversion (%) | Selectivity (%) |

| Ag₂O | Methyl p-coumarate | 100.0 | 70.0 |

| Ag₂CO₃ | Methyl p-coumarate | 100.0 | 49.6 |

| AgOAc | Methyl p-coumarate | 98.7 | 25.7 |

| AgCO₂CF₃ | Methyl p-coumarate | 100.0 | 15.1 |

Data sourced from a study on the optimization of dihydrobenzofuran neolignan synthesis. chemrxiv.org The table shows that while several oxidants achieved high conversion, Ag₂O provided the highest selectivity for the desired product.

Temperature is another key variable. For the same oxidative coupling reaction, reflux conditions (85 °C) in acetonitrile (B52724) provided good selectivity and conversion, whereas performing the reaction at 0 °C resulted in a decrease in both metrics. scielo.br Similarly, in the synthesis of 2,3-dihydrobenzofuran selenides, the quantity of the oxidant Oxone® was optimized. An increase from 0.125 mmol to 0.250 mmol raised the product yield from 67% to 85%; however, a further increase to 0.50 mmol or 0.750 mmol proved detrimental, decreasing the yield to 80% and 44%, respectively. researchgate.net

The following table details the impact of oxidant quantity on product yield.

| Entry | Oxone® (mmol) | Time (h) | Yield (%) |

| 1 | 0.125 | 6 | 67 |

| 2 | 0.250 | 6 | 85 |

| 3 | 0.500 | 6 | 80 |

| 4 | 0.750 | 6 | 44 |

Data from the optimization for the synthesis of a 2,3-dihydrobenzofuran selenide. researchgate.net This demonstrates a clear optimal amount of oxidant, beyond which the product yield decreases.

These examples underscore the importance of meticulous optimization to achieve efficient and selective synthesis of this compound and its analogs. scielo.brresearchgate.net

Chemical Transformations and Reactivity of the 3 Oxo 2,3 Dihydrobenzofuran 5 Carbonitrile Scaffold

Electrophilic and Nucleophilic Reactivity at Key Positions of the Core Structure

The 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile molecule possesses several sites susceptible to either electrophilic or nucleophilic attack, making it a versatile building block in organic synthesis. The reactivity at these key positions is dictated by the electronic effects of the integrated functional groups.

Key Reactive Positions:

C2 Methylene (B1212753) Position: The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic. In the presence of a base, this position can be deprotonated to form a nucleophilic enolate. This enolate is a key intermediate for functionalization via reaction with various electrophiles.

C3 Carbonyl Carbon: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. It is a primary target for attack by a wide range of nucleophiles, leading to additions or condensation reactions.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The directing effects of the substituents—the activating, ortho-, para-directing ether oxygen versus the deactivating, meta-directing carbonyl and nitrile groups—determine the regioselectivity of these reactions.

Carbonitrile Carbon: The carbon of the nitrile group is electrophilic and can be attacked by strong nucleophiles.

| Position | Chemical Character | Potential Reactions | Governing Factors |

|---|---|---|---|

| C2 (Methylene) | Nucleophilic (as enolate) | Alkylation, Acylation, Condensation (e.g., Knoevenagel) | α-proton acidity, choice of base |

| C3 (Carbonyl) | Electrophilic | Nucleophilic addition, Reduction, Condensation (e.g., Aldol) | C=O bond polarization |

| Aromatic Ring (C4, C6, C7) | Nucleophilic | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | Substituent directing effects |

| Nitrile Group | Electrophilic | Hydrolysis, Reduction, Cycloaddition | C≡N bond polarization |

Carbonitrile Group Transformations and Diverse Derivatization Strategies

The carbonitrile group is a versatile functional handle that can be converted into several other important chemical moieties. These transformations significantly broaden the synthetic utility of the this compound scaffold.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. libretexts.orglumenlearning.com Partial hydrolysis, often achieved under milder conditions, yields the corresponding amide (3-oxo-2,3-dihydrobenzofuran-5-carboxamide). chemistrysteps.comcommonorganicchemistry.com Complete hydrolysis under more forcing conditions leads to the formation of the carboxylic acid (3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid). google.com The use of hydrogen peroxide in a basic medium is a known method for the mild conversion of nitriles to primary amides. libretexts.org

Reduction: The nitrile group is readily reduced to a primary amine (5-(aminomethyl)-2,3-dihydrobenzofuran-3-one). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. libretexts.orgyoutube.com Other reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165), can also achieve this reduction with high efficiency and tolerance for other functional groups. organic-chemistry.orgnih.govresearchgate.net

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with azides (e.g., sodium azide) can lead to the formation of a tetrazole ring fused to the benzofuran (B130515) scaffold. Similarly, reaction with nitrile oxides can yield oxadiazole derivatives. uchicago.eduresearchgate.net

| Reaction Type | Reagents/Conditions | Product Functional Group | Example Product Name |

|---|---|---|---|

| Partial Hydrolysis | Mild acid or base (e.g., H₂O₂, NaOH) | Amide (-CONH₂) | 3-Oxo-2,3-dihydrobenzofuran-5-carboxamide |

| Complete Hydrolysis | Strong acid (e.g., H₂SO₄, heat) or base (e.g., NaOH, heat) | Carboxylic Acid (-COOH) | 3-Oxo-2,3-dihydrobenzofuran-5-carboxylic acid |

| Reduction | LiAlH₄; or BH₂N(iPr)₂/LiBH₄ | Primary Amine (-CH₂NH₂) | 5-(Aminomethyl)-2,3-dihydrobenzofuran-3-one |

| [3+2] Cycloaddition | NaN₃ (for tetrazole); R-CNO (for oxadiazole) | Tetrazole or Oxadiazole ring | 5-(1H-Tetrazol-5-yl)-2,3-dihydrobenzofuran-3-one |

Heterocyclic Ring Opening and Re-closure Reactions

The dihydrofuranone ring is a lactone (a cyclic ester) and is susceptible to ring-opening reactions, particularly through nucleophilic attack at the electrophilic carbonyl carbon.

Base-Catalyzed Opening: Strong bases, such as sodium hydroxide (B78521), can catalyze the hydrolysis of the lactone. This involves a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon, leading to the cleavage of the ester bond and formation of a sodium salt of the corresponding 2-(hydroxymethyl)phenol derivative. Subsequent acidification would yield the free carboxylic acid.

Acid-Catalyzed Opening: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water. This process also results in the formation of the ring-opened hydroxy acid. This reactivity is analogous to the acid-catalyzed ring-opening of other strained cyclic ethers like epoxides, although lactones are generally more stable. libretexts.orgpressbooks.pub

Re-closure of the resulting 4-cyano-2-(hydroxymethyl)phenol derivative can be achieved through intramolecular esterification (lactonization), typically under acidic conditions with removal of water, to regenerate the dihydrobenzofuranone ring.

Functionalization at Aromatic and Dihydrofuranone Moieties

Both the aromatic and the dihydrofuranone portions of the molecule can be selectively functionalized to generate a diverse library of derivatives.

Dihydrofuranone Moiety (C2 Position): As mentioned, the C2 position can be deprotonated to form an enolate. This nucleophilic intermediate can undergo various reactions:

Alkylation/Acylation: Reaction with alkyl halides or acyl halides introduces substituents at the C2 position.

Condensation Reactions: The enolate can participate in condensation reactions with aldehydes or ketones (an Aldol-type reaction) or other electrophiles. Condensations with active methylene reagents are also plausible. mdpi.comnih.gov

Aromatic Moiety (Electrophilic Aromatic Substitution): The regiochemical outcome of electrophilic aromatic substitution (EAS) on the benzene ring is controlled by the existing substituents. wikipedia.orgmasterorganicchemistry.com The ether oxygen is an activating, ortho-, para-director, while the carbonyl and nitrile groups are deactivating, meta-directors relative to their own positions. The most likely positions for substitution by an electrophile (E⁺) would be C4 and C6, which are ortho and para to the strongly activating ether oxygen, respectively, and meta to the deactivating groups. Reactions like halogenation (e.g., with Br₂/FeBr₃), nitration (HNO₃/H₂SO₄), and sulfonation (SO₃/H₂SO₄) can be envisioned. libretexts.orgyoutube.com

Rearrangement Reactions Involving the Core Scaffold

The 2,3-dihydrobenzofuranone skeleton can undergo skeletal rearrangements, often promoted by acid catalysts. While specific studies on this compound are limited, related systems demonstrate this potential.

For example, Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones, involving the migration of an alkyl group. arkat-usa.org Similarly, strategies involving the rearrangement of 2-hydroxychalcones can be used to selectively synthesize 3-acylbenzofurans via 2,3-dihydrobenzofuran (B1216630) intermediates. nih.gov Furthermore, the Truce-Smiles rearrangement has been observed in related benzofuran-2-carbonitrile systems upon treatment with a base, leading to complex heterocyclic skeletons. nih.gov These examples suggest that the core scaffold of this compound could be manipulated through rearrangement pathways to access novel molecular architectures.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. beilstein-journals.org The functional groups within this compound make it a potential candidate for several types of MCRs.

As a Carbonyl Component: The C3-keto group can potentially serve as the oxo-component in isocyanide-based MCRs like the Passerini or Ugi reactions. beilstein-journals.orgmdpi.commdpi.com The Passerini reaction, for instance, involves a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. beilstein-journals.org

As an Active Methylene Component: The acidic C2 position could allow the molecule to act as the active methylene component in reactions such as the Gewald aminothiophene synthesis, which typically involves a ketone or aldehyde, an α-cyanoester (or similar), and elemental sulfur.

As a Precursor for Cycloadditions: Derivatives of the core structure could participate in cycloaddition reactions. For example, dearomative (3+2) cycloadditions of related 2-nitrobenzofurans have been used to construct complex polycyclic frameworks. nih.gov

While direct examples involving this compound are not prominent in the literature, its functional group array suggests significant potential for its incorporation into known MCR protocols to rapidly generate complex, novel heterocyclic systems. rsc.org

Oxidative and Reductive Transformations of the Dihydrobenzofuranone Core

The oxidation state of the dihydrobenzofuranone core can be altered through targeted oxidative and reductive processes.

Reductive Transformations: The primary site for reduction on the core structure is the C3-carbonyl group.

Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol (3-hydroxy-2,3-dihydrobenzofuran-5-carbonitrile) using hydride reagents such as sodium borohydride (NaBH₄). This is a standard transformation that typically proceeds under mild conditions without affecting the nitrile or the aromatic ring.

Oxidative Transformations: The dihydrobenzofuranone core is relatively robust towards oxidation. However, specific reagents could potentially effect transformations.

Dehydrogenation: Under certain catalytic conditions, it might be possible to introduce a double bond between C2 and C3, leading to the corresponding benzofuran-3(2H)-one.

Oxidative Cleavage: Harsh oxidative conditions could potentially lead to the cleavage of the dihydrofuranone ring or the aromatic ring, though such reactions are generally less controlled and synthetically useful. The oxidation of 3-hydroxy tetrahydrofuran (B95107) to 3-oxo-tetrahydrofuran using reagents like TEMPO highlights the possibility of targeting the heterocyclic core. google.com

Theoretical and Computational Investigations of 3 Oxo 2,3 Dihydrobenzofuran 5 Carbonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. libretexts.orglibretexts.org These orbitals are classified as either bonding, antibonding, or non-bonding. Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals introduce instability. pressbooks.pub

Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. nih.gov A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For molecules containing electron-withdrawing groups like the nitrile and carbonyl groups present in 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, these orbitals are key to understanding intramolecular charge transfer processes. nih.gov

Computational studies on structurally related heterocyclic compounds provide insight into the expected FMO properties of the target molecule.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzopyran Carbonitrile Derivative | -6.69 | -2.58 | 4.11 | DFT/B3LYP |

| Dihydrobenzofuran Indanone Derivative | -6.02 | -2.45 | 3.57 | DFT/B3LYP/6-311++G(d,p) |

| Spiro Indeno[5,4-b]furan Derivative | -6.43 | -2.29 | 4.14 | DFT/B3LYP/6-31G(d,p) |

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. materialsciencejournal.orgresearchgate.net A key application of DFT is the optimization of the molecular structure to find its lowest energy conformation, which provides crucial data on bond lengths, bond angles, and dihedral angles. researchgate.net

The stability of this compound can be assessed by analyzing its total electronic energy and by examining the distribution of electron density. Molecular Electrostatic Potential (MEP) maps are a valuable tool generated from DFT calculations. nih.gov These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the target molecule, the oxygen of the carbonyl group and the nitrogen of the nitrile group are expected to be electronegative sites, while the hydrogen atoms of the aromatic ring would be electropositive. nih.gov This information is vital for predicting how the molecule will interact with other reagents. nih.gov

The choice of functional and basis set is critical for the accuracy of DFT calculations. Various combinations are used depending on the specific properties being investigated.

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, FMO Analysis, Vibrational Frequencies |

| M06-2X | 6-31G(d,p) | Thermochemistry, Kinetics, Noncovalent Interactions |

| PBE0 | cc-pVTZ | Electronic Spectra, Property Predictions |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely pathway for a given transformation. pku.edu.cn

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can locate and characterize these transition states, and the calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction kinetics. pku.edu.cn For example, in the synthesis of complex heterocyclic systems, computational studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. mdpi.com In the context of this compound, computational methods could be used to explore its reactivity in cycloaddition reactions or its formation via intramolecular cyclization, identifying key intermediates and transition state structures along the way. pku.edu.cnmdpi.com

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com For a molecule like this compound, which has a relatively rigid fused ring system, the conformational flexibility is limited. The primary focus of such an analysis would be on the planarity of the bicyclic system and any slight puckering in the five-membered dihydrofuran ring.

By systematically varying specific dihedral angles and calculating the corresponding energy, a potential energy landscape can be mapped. nih.gov This map reveals the energies of different conformers and the energy barriers between them. The most stable conformer corresponds to the global minimum on this surface. While extensive conformational searches are more common for larger, more flexible molecules, understanding the preferred geometry of the dihydrobenzofuran core is essential for predicting its interaction with other molecules, such as in molecular docking studies. mdpi.comnih.gov

Spectroscopic Parameter Prediction Methodologies

Computational quantum chemistry offers powerful methodologies for predicting spectroscopic parameters, which can be used to interpret and verify experimental data. materialsciencejournal.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. By comparing the computed IR spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign specific peaks to particular vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of a molecule. This is a valuable tool for assigning signals in complex NMR spectra and confirming the connectivity of the molecular structure.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations yield the maximum absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure and chromophores within the molecule. researchgate.netdntb.gov.ua

| Spectroscopy Type | Computational Method | Predicted Parameter | Application |

|---|---|---|---|

| IR | DFT (e.g., B3LYP/6-311G) | Vibrational Frequencies (cm-1) | Structural verification and peak assignment |

| NMR | GIAO-DFT | Chemical Shifts (ppm) | Signal assignment and structural elucidation |

| UV-Vis | TD-DFT | λmax (nm), Oscillator Strength | Analysis of electronic transitions |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO), a variety of quantum chemical descriptors and reactivity indices can be calculated. researchgate.net These parameters, derived from conceptual DFT, provide a quantitative framework for understanding and predicting the chemical reactivity of molecules. chemrxiv.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These indices are invaluable for comparing the reactivity of different compounds and predicting their behavior in chemical reactions. researchgate.netrsc.org For this compound, a high electrophilicity index would be expected due to the presence of the electron-withdrawing nitrile and carbonyl groups. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Tendency to donate electrons |

| Electron Affinity (A) | A ≈ -ELUMO | Tendency to accept electrons |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation; related to stability |

| Electrophilicity Index (ω) | ω = (EHOMO + ELUMO)² / (8(ELUMO - EHOMO)) | Propensity to act as an electrophile |

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for the unambiguous structural assignment of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring should appear as a complex multiplet system, likely in the range of δ 7.5-8.0 ppm. The specific splitting pattern would depend on the coupling constants between them. The methylene (B1212753) protons (H2) on the dihydrofuran ring are adjacent to the ether oxygen and are expected to appear as a sharp singlet, as they have no adjacent protons to couple with, likely in the region of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide a count of the unique carbon environments. For this molecule, nine distinct signals are expected. Key resonances would include the carbonyl carbon (C3) at a significantly downfield shift (δ > 190 ppm), the nitrile carbon (C≡N) around δ 115-120 ppm, and the aliphatic methylene carbon (C2) around δ 70-80 ppm. The six aromatic carbons would resonate in the typical aromatic region of δ 110-160 ppm. For comparison, the parent 2,3-dihydrobenzofuran (B1216630) shows signals for its methylene carbons at δ 29.7 (C3) and δ 71.3 (C2) ppm, and aromatic carbons at δ 109.4, 120.5, 124.9, 127.2, 128.2, and 160.0 ppm. The presence of the ketone and nitrile groups in the target molecule would significantly alter these shifts. chemicalbook.com

Interactive Table: Predicted ¹³C and ¹H NMR Chemical Shifts Please note: The following table contains predicted chemical shifts based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| C2 | ¹³C NMR | ~75 | - |

| C3 | ¹³C NMR | >190 | - |

| C4, C6, C7 (Aromatic) | ¹³C NMR | 110-140 | - |

| C5, C3a, C7a (Aromatic Quaternary) | ¹³C NMR | 110-165 | - |

| CN (Nitrile Carbon) | ¹³C NMR | ~118 | - |

| H2 (Methylene) | ¹H NMR | ~4.8 | Singlet (s) |

| H4, H6, H7 (Aromatic) | ¹H NMR | 7.5-8.0 | Multiplet (m) |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone is expected around 1710-1730 cm⁻¹. Another key diagnostic peak would be the nitrile (C≡N) stretch, which typically appears as a sharp band of medium intensity in the 2220-2260 cm⁻¹ region. Other expected absorptions include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the methylene group (~2850-2960 cm⁻¹), C-O-C stretching of the dihydrofuran ring ether linkage (around 1050-1250 cm⁻¹), and C=C stretching bands in the aromatic region (1450-1600 cm⁻¹). For reference, the gas-phase IR spectrum of the parent 2,3-dihydrobenzofuran shows prominent bands related to its core structure. nist.gov

Interactive Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |

| Aliphatic C-H (CH₂) | Stretching | 2850-2960 | Medium |

| Nitrile (C≡N) | Stretching | 2220-2260 | Medium, Sharp |

| Ketone (C=O) | Stretching | 1710-1730 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450-1600 | Variable |

| Ether (Ar-O-C) | Stretching | 1200-1275 (asymmetric) | Strong |

| Ether (Ar-O-C) | Stretching | 1000-1075 (symmetric) | Medium |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

The molecular formula of this compound is C₉H₅NO₂. Its calculated monoisotopic mass is 159.0320 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high precision (typically within 5 ppm).

Under Electron Ionization (EI), the molecule would first form a molecular ion (M⁺˙) at m/z = 159. Subsequent fragmentation could involve the loss of neutral molecules. A common fragmentation pathway for such ketones is the loss of carbon monoxide (CO, 28 Da), leading to a fragment ion at m/z = 131. The mass spectrum of the related 2,3-dihydrobenzofuran shows a strong molecular ion at m/z 120 and a base peak at m/z 91, resulting from the loss of a formyl radical (CHO). nist.gov Similar complex fragmentation patterns would be expected for the target compound.

Interactive Table: Predicted Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Identity | Formula |

|---|---|---|

| 159 | Molecular Ion [M]⁺˙ | [C₉H₅NO₂]⁺˙ |

| 131 | Fragment from loss of CO, [M-CO]⁺˙ | [C₈H₅NO]⁺˙ |

| 104 | Fragment from loss of HCN from m/z 131 | [C₇H₄O]⁺˙ |

Ultraviolet-Visible (UV-Vis) Spectroscopy Approaches

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly those with conjugated systems. The benzofuranone core of this compound constitutes a significant chromophore. The presence of the carbonyl group and the nitrile group conjugated with the benzene ring is expected to result in characteristic absorption bands. Typically, π → π* transitions of the aromatic system would be observed at shorter wavelengths (below 280 nm), while the n → π* transition associated with the carbonyl group would appear as a weaker band at a longer wavelength (>300 nm).

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of the compound be obtained, X-ray crystallography would provide the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. It would also reveal details about the planarity of the ring system and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of molecules in the solid state. For instance, a crystallographic study of a related, more complex benzofuran (B130515) derivative, 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile, provided detailed data on its triclinic crystal system, cell parameters (a = 5.2724 Å, b = 10.7340 Å, c = 19.176 Å), and the conformation of its rings. nih.gov A similar level of detail would be expected from a successful crystallographic analysis of the title compound.

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Given the polarity of the ketone and nitrile functional groups, reversed-phase HPLC would be the method of choice. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would likely provide good separation. A UV detector set to one of the compound's absorption maxima (λmax) would be used for detection. The purity would be determined by the percentage of the total peak area attributed to the main compound peak.

Gas Chromatography (GC): Depending on the compound's volatility and thermal stability, GC could also be employed. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The purity is assessed similarly to HPLC, with detection commonly performed by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Elemental Analysis Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values to support the proposed molecular formula, C₉H₅NO₂. This technique serves as a fundamental check of a sample's purity and composition.

Interactive Table: Theoretical Elemental Composition

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 67.92 |

| Hydrogen | H | 3.17 |

| Nitrogen | N | 8.80 |

| Oxygen | O | 20.11 |

Synthetic Utility and Scaffolding Applications in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

The 2,3-dihydrobenzofuran (B1216630) core is a privileged structure found in numerous biologically active natural products and synthetic compounds. researchgate.netnih.govscienceopen.com The presence of the 3-oxo functionality and the 5-carbonitrile group in 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile enhances its utility as a foundational building block for synthesizing more intricate molecules.

The reactivity of this scaffold is multifaceted. The ketone at the C3 position can participate in a wide array of carbonyl chemistry, including aldol (B89426) condensations, Wittig reactions, and reductive aminations. The active methylene (B1212753) group at the C2 position, adjacent to the carbonyl, is susceptible to deprotonation, enabling various C-C bond-forming reactions such as Michael additions and alkylations. nih.govmdpi.com Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into other nitrogen-containing heterocycles, providing numerous pathways for molecular elaboration.

Research has demonstrated the application of similar benzofuran (B130515) structures in the synthesis of complex polycyclic and spirocyclic systems. For instance, benzofuran derivatives serve as precursors in rearrangement reactions to form novel heterocyclic skeletons. nih.gov The strategic manipulation of functional groups on the benzofuran ring allows for the construction of compounds with significant structural complexity, as exemplified by the synthesis of spiro-isobenzofuran derivatives from related starting materials. nih.govacs.org

Table 1: Examples of Complex Structures Derived from Benzofuran-related Scaffolds

| Precursor Scaffold Type | Reaction Type | Resulting Complex Molecule Class |

|---|---|---|

| 3-Substituted Benzofuran-2-carbonitrile | Truce-Smiles Rearrangement | Fused Pyridine Systems |

| Ninhydrin and Phenols/β-Diketones | Condensation/Oxidation | Spiro[benzofuran-2,1-isobenzofuran]diones |

| 2-Hydroxybenzophenones | Intramolecular Cyclization/Rearrangement | 3,3-Disubstituted-2,3-dihydrobenzofuran-2-ones |

Strategies for Scaffold Diversification and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for exploring chemical space by creating collections of structurally diverse small molecules. The this compound scaffold is an ideal starting point for DOS due to its multiple, orthogonally reactive functional groups. researchgate.netnih.gov

Strategies for diversifying this scaffold include:

Modification of the Carbonyl Group: The ketone can be reacted with a variety of nucleophiles (e.g., Grignard reagents, organolithiums) to introduce stereocenters at the C3 position. It can also be converted to enol ethers or enolates for further functionalization.

Functionalization of the Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic properties and steric profile of the molecule.

Transformation of the Nitrile Group: The carbonitrile is a versatile handle for introducing diversity. It can be converted into amides, tetrazoles, or other bioisosteres, significantly altering the physicochemical properties of the resulting compounds.

Multicomponent Reactions (MCRs): The scaffold can be employed in MCRs, where three or more reactants combine in a single step to produce complex products. This approach is highly efficient for rapidly generating large libraries of compounds. researchgate.netresearchgate.net

By systematically combining a set of diverse building blocks at these modification points, a large and structurally rich chemical library can be generated from the single core scaffold of this compound. nih.gov This approach is central to modern medicinal chemistry for the identification of novel lead compounds. nih.govsemanticscholar.org

Table 2: Potential Diversification Points of the this compound Scaffold

| Position | Functional Group | Potential Reactions for Diversification |

|---|---|---|

| C2 | Methylene (CH2) | Alkylation, Michael Addition, Condensation |

| C3 | Ketone (C=O) | Grignard Reaction, Wittig Reaction, Reductive Amination, Knoevenagel Condensation |

| C5 | Nitrile (CN) | Hydrolysis, Reduction, Cycloaddition (to form tetrazoles) |

Precursor in the Synthesis of Other Chemical Classes

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a broad spectrum of other chemical classes, particularly different heterocyclic systems. nih.gov

The keto-nitrile moiety is a well-established synthon for constructing various nitrogen- and oxygen-containing rings. For example, condensation reactions with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of fused pyrazoles or isoxazoles, respectively. The reaction of related β-ketonitriles with hydrazine has been shown to produce substituted 5,6-dihydro-4H-1,2-diazepines. nih.govmdpi.com

Furthermore, rearrangement reactions can transform the 2,3-dihydrobenzofuran skeleton itself. Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ol derivatives, which can be readily prepared from the corresponding 3-oxo compounds, have been utilized to synthesize 2,3-dihydrobenzofuran-2-ones. arkat-usa.org The synthesis of various benzofuran derivatives often proceeds through intermediates that can be cyclized to form the core ring, which can then be further modified. researchgate.netnih.gov

Table 3: Transformation of the Dihydrobenzofuran Scaffold into Other Chemical Classes

| Reagent/Reaction Type | Intermediate/Key Step | Resulting Chemical Class |

|---|---|---|

| Hydrazine Hydrate | Condensation/Cyclization | Fused Pyrazole Derivatives |

| Guanidine | Condensation/Cyclization | Fused Pyrimidine Derivatives |

| Reduction (e.g., NaBH4) followed by Lewis Acid | Formation of 3-hydroxy analog, then rearrangement | 3-Substituted-2,3-dihydrobenzofuran-2-ones |

| Hydrolysis of Nitrile (Acid/Base) | Formation of Carboxylic Acid | 3-Oxo-2,3-dihydrobenzofuran-5-carboxylic Acid and derivatives (esters, amides) |

Applications in Organic Reaction Method Development

New synthetic methodologies require robust and representative substrates to establish their scope, limitations, and efficiency. Due to its combination of common functional groups (ketone, nitrile, aromatic ring, active methylene), this compound and related structures serve as excellent platforms for developing and showcasing novel organic reactions. organic-chemistry.org

The benzofuran scaffold has been instrumental in the development of various catalytic systems. These include:

Metal-Catalyzed Cross-Coupling and Cyclization Reactions: Palladium, copper, gold, and ruthenium catalysts have been extensively used to construct the benzofuran ring system or to functionalize it. nih.govorganic-chemistry.org

Hypervalent Iodine-Mediated Reactions: Iodine(III) reagents have been employed for the oxidative cyclization of precursors to form 2-arylbenzofurans. organic-chemistry.org

Photocatalysis: Photo-induced methods are emerging as powerful, green alternatives for synthesizing dihydrobenzofuran derivatives. frontiersin.org

Multicomponent Reaction Development: The reactivity of the scaffold's components is ideal for designing and optimizing novel MCRs to build molecular complexity in a single, efficient step. researchgate.net

The Michael addition of active methylene compounds, such as 3-oxo-3-phenylpropanenitrile (a structural analog), to conjugated systems is a classic reaction used to develop and understand C-C bond formation, leading to polyfunctionalized molecules that are precursors for further transformations. nih.govmdpi.com The unique electronic and structural features of this compound make it a valuable tool for chemists seeking to push the boundaries of synthetic methodology.

Emerging Trends and Future Directions in 3 Oxo 2,3 Dihydrobenzofuran 5 Carbonitrile Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms represents a significant leap forward in the production of complex molecules like 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. These technologies offer improved reaction safety, accelerated kinetics, and the potential for automated, reconfigurable systems for producing active pharmaceutical ingredients. researchgate.net

A notable example in a related scaffold is the use of umpolung flow chemistry for the synthesis of a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] building block. researchgate.net This demonstrates the feasibility of applying flow chemistry to the core structure of 3-oxo-dihydrobenzofurans. The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems can lead to higher yields and purity of this compound and its derivatives, minimizing the formation of byproducts. The integration of automated platforms can further enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for structure-activity relationship studies.

Table 1: Advantages of Flow Chemistry in the Synthesis of this compound Derivatives

| Feature | Benefit in Synthesis |

| Enhanced Safety | Minimizes the handling of hazardous reagents and intermediates. |

| Improved Heat and Mass Transfer | Leads to more efficient and selective reactions. |

| Precise Control of Reaction Parameters | Allows for optimization of yield and purity. |

| Scalability | Facilitates seamless transition from laboratory to industrial production. |

| Automation | Enables high-throughput synthesis and library generation. |

Exploration of Novel Catalytic Systems for Efficient Derivatization

The development of novel catalytic systems is crucial for the efficient and selective derivatization of the this compound scaffold. Research into the broader class of 2,3-dihydrobenzofurans has highlighted the utility of various transition-metal catalysts. For instance, rhodium-catalyzed C–H activation and annulation reactions have been successfully employed to synthesize functionalized 2,3-dihydrobenzofuran (B1216630) analogues. nih.gov Similarly, palladium-catalyzed methods have shown excellent yields in the synthesis of related derivatives. nih.gov

Future research will likely focus on exploring a wider range of catalysts, including those based on earth-abundant and less toxic metals. Moreover, the development of enantioselective catalytic systems is a key area of interest to produce chiral derivatives of this compound, which is often essential for biological activity. Transition-metal-free catalytic systems, utilizing organocatalysts or photocatalysis, are also gaining traction as they align with the principles of green chemistry. frontiersin.org

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational modeling is becoming an indispensable tool in the study of this compound. Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. researchgate.net This predictive power allows researchers to design novel derivatives with desired electronic and optical properties for applications in material science.

In the context of medicinal chemistry, molecular docking studies are being employed to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This computational screening can significantly accelerate the drug discovery process by identifying promising lead compounds for further experimental validation. The integration of machine learning and artificial intelligence with these computational models is expected to further enhance their predictive accuracy and applicability in designing novel materials and therapeutic agents based on this scaffold.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Material Science | Predict electronic and optical properties for novel material design. researchgate.net |

| Molecular Docking | Medicinal Chemistry | Identify potential biological targets and predict binding affinities. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Catalysis | Elucidate reaction mechanisms and design more efficient catalysts. |

| Machine Learning | Drug Discovery | Predict structure-activity relationships and optimize lead compounds. |

Development of Sustainable and Economically Viable Synthetic Routes

There is a growing emphasis on developing sustainable and economically viable synthetic routes to this compound. This involves the use of environmentally benign solvents, reducing the number of synthetic steps, and utilizing renewable starting materials. mdpi.comnih.gov

Recent advancements in the synthesis of the 2,3-dihydrobenzofuran core include visible light-mediated reactions, which offer a greener alternative to traditional heating methods. mdpi.com The use of iodine-catalyzed protocols and other transition-metal-free approaches also contributes to the sustainability of the synthesis by avoiding the use of expensive and potentially toxic heavy metals. frontiersin.org Furthermore, catalyst-free synthetic methods are being explored to simplify reaction procedures and reduce costs. nih.gov The economic viability of any synthetic route is a critical factor for the potential large-scale production of this compound for commercial applications. Therefore, future research will continue to focus on optimizing reaction conditions to maximize yield and minimize waste, making the synthesis both environmentally friendly and cost-effective.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via cyclization of substituted acrylonitrile derivatives or oxidation of dihydrobenzofuran precursors. For example, oxidation using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions can introduce the ketone group . Reaction temperature (0–6°C) and solvent polarity are critical for minimizing side products like over-oxidized derivatives .

- Data Consideration : Yield optimization (e.g., >97% purity via GC) requires precise stoichiometric control of oxidizing agents and inert atmospheres to prevent degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and the carbonyl group (δ ~190 ppm for C=O). The nitrile group (C≡N) is observed at ~120 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 159.14 g/mol for the base structure) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodology : Stability studies show degradation via hydrolysis of the nitrile group to carboxylic acids under humid conditions. Storage at 0–6°C in anhydrous solvents (e.g., DMF or DMSO) preserves integrity for >6 months .

- Contradiction Note : Conflicting reports on thermal stability (mp 201–205°C vs. decomposition at lower temperatures) suggest batch-specific impurities may affect results .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound derivatives for PARP inhibition?

- Methodology : Density Functional Theory (DFT) predicts reactive intermediates in cyclization steps, while molecular docking (e.g., AutoDock Vina) evaluates binding affinity to PARP1’s catalytic domain. Substituents like fluoro or methoxy groups at the 4-position enhance inhibitory potency by forming hydrogen bonds with Glu988 and Tyr907 residues .

- Case Study : Derivatives with 3-ethoxy-4-methoxy-phenyl groups showed IC₅₀ values <10 nM in PARP1 inhibition assays .

Q. What strategies resolve contradictions in spectral data for dihydrobenzofuran derivatives?

- Methodology :

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles like C1–C2–C3–O1 = 178.2° confirm planarity of the fused ring system) .

- Dynamic NMR : Detects rotameric equilibria in substituents (e.g., 3-bromophenyl groups ).

Q. How do structural modifications at the 5-position of dihydrobenzofuran impact biological activity?

- Methodology :

- Nitrogen-Containing Substituents : Replacing the nitrile with carboxamide (e.g., 5-carboxamide derivatives) improves aqueous solubility but reduces blood-brain barrier penetration .

- Halogenation : Fluorine at the 5-position increases metabolic stability (t₁/₂ > 4 hrs in hepatic microsomes) by resisting CYP450 oxidation .

Q. What are the challenges in scaling up enantioselective synthesis of this compound?

- Methodology : Asymmetric catalysis (e.g., chiral oxazaborolidines) achieves >90% ee but faces limitations in catalyst recovery and cost. Continuous-flow reactors improve scalability by maintaining strict temperature control (±2°C) during exothermic steps .

- Industrial Relevance : Batch processes using immobilized enzymes (e.g., lipases) are under investigation for greener synthesis .

Methodological Tables

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.